2,6-Dimethyl-4-nitropyridine 1-oxide (2,6-DMNP oxide) has been the subject of research for its synthesis and characterization. Studies have employed various methods for its synthesis, including N-oxidation of 2,6-dimethyl-4-nitropyridine with different oxidizing agents [].
Density functional theory (DFT) calculations have been used to investigate the optimized molecular structure, vibrational frequencies, and thermodynamic properties of 2,6-DMNP oxide. This approach provided insights into the molecule's structure and vibrational spectra, validating them against available experimental data [].
Research suggests that 2,6-DMNP oxide might possess properties that make it useful in various scientific fields. These potential applications include:
2,6-Dimethyl-4-nitropyridine 1-oxide is a chemical compound with the molecular formula and a molecular weight of approximately 168.15 g/mol. This compound is characterized by its nitro group attached to the pyridine ring, specifically at the 4-position, and two methyl groups at the 2 and 6 positions. The compound is known for its distinct properties, including a density of about 1.3 g/cm³ and a boiling point of approximately 413.8 °C at standard atmospheric pressure .
Currently, there is no documented research on the specific mechanism of action of 2,6-Dimethyl-4-nitropyridine 1-oxide. However, pyridine N-oxides with similar structures have been explored for their potential biological activities, including antibacterial and antituberculosis properties []. Further research is needed to determine if this specific compound possesses similar functionalities.
These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.
Several methods exist for synthesizing 2,6-dimethyl-4-nitropyridine 1-oxide:
These methods highlight the versatility in synthetic approaches available for obtaining this compound.
2,6-Dimethyl-4-nitropyridine 1-oxide has several applications:
Several compounds share structural similarities with 2,6-dimethyl-4-nitropyridine 1-oxide. Here are some notable examples:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
2,3-Dimethyl-4-nitropyridine 1-oxide | C7H8N2O3 | Methyl group at positions 2 and 3 |
4-Nitropyridine | C5H4N2O2 | Lacks methyl groups; simpler structure |
2-Methyl-4-nitropyridine | C7H8N2O2 | Only one methyl group |
The uniqueness of 2,6-dimethyl-4-nitropyridine 1-oxide lies in its specific arrangement of functional groups which influences its reactivity and potential biological activity compared to these similar compounds.